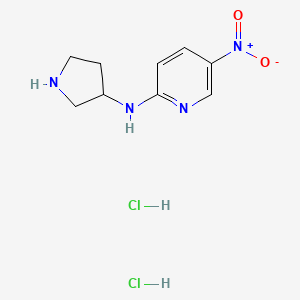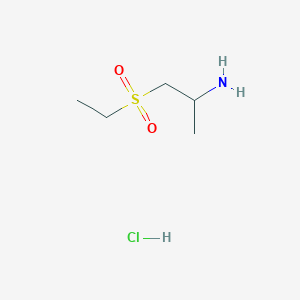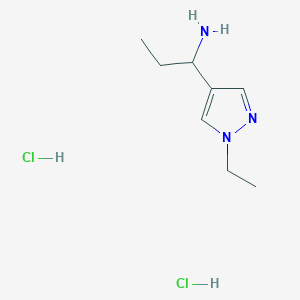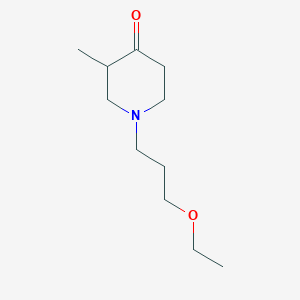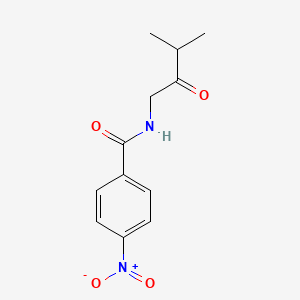
N-(3-methyl-2-oxobutyl)-4-nitrobenzamide
Overview
Description
Scientific Research Applications
Enzyme Inhibitory and Anticonvulsant Properties
Studies on substituted nitrobenzamides have evaluated their anticonvulsant activity and potential to inhibit specific enzyme activities, such as monoamine oxidase and respiratory activity during the oxidation of pyruvic acid. These investigations shed light on the structural relationships between central nervous system depressant and enzyme inhibitory properties, suggesting potential applications in developing treatments for neurological disorders (Pandey et al., 1981).
Antimycobacterial Activity
The design and synthesis of novel nitrobenzamide derivatives have demonstrated considerable in vitro antitubercular activity, indicating the potential of these compounds in developing new antimycobacterial agents. This research highlights the importance of structural modifications to enhance biological activity against tuberculosis (Wang et al., 2019).
PARP-1 Inhibition for Cancer Therapy
Research into 4-substituted 5-nitroisoquinolin-1-ones, derived from intramolecular reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides, has explored their synthesis for potential application as PARP-1 inhibitors. These compounds are of interest for cancer therapy, specifically targeting the poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair and cell death pathways (Dhami et al., 2009).
Antiarrhythmic Activity
A series of substituted nitrobenzamides has been synthesized and identified for their unique spectrum of antiarrhythmic activity. This work not only expands the chemical space of potential antiarrhythmic agents but also underscores the importance of structural analysis in identifying lead compounds for further pharmacological evaluation (Likhosherstov et al., 2014).
Synthesis and Characterization of Metal Complexes
Nickel and copper complexes of certain nitrobenzamide derivatives have been synthesized and characterized, demonstrating their potential as precursors for the deposition of nickel sulfide nanostructured thin films via chemical vapor deposition. This application is significant in materials science, particularly in developing nanostructured materials for various technological applications (Saeed et al., 2013).
properties
IUPAC Name |
N-(3-methyl-2-oxobutyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(2)11(15)7-13-12(16)9-3-5-10(6-4-9)14(17)18/h3-6,8H,7H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEHNDGQPCVWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



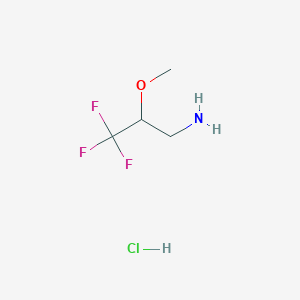
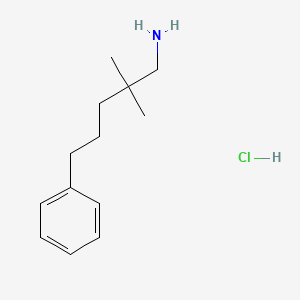
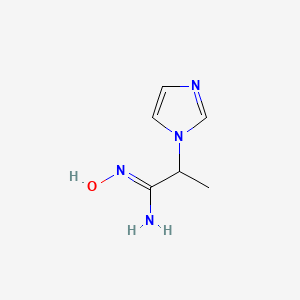
![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)
